molecular formula C8H10Cl3NO B1529202 (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride CAS No. 1965314-54-8

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride

Cat. No.: B1529202
CAS No.: 1965314-54-8
M. Wt: 242.5 g/mol
InChI Key: MDSYSOQCKJDTTE-DDWIOCJRSA-N
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Description

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride (CAS# 1965314-54-8) is a chiral phenylethanolamine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 10 Cl 3 NO and a molecular weight of 242.53 g/mol, this compound serves as a critical synthetic intermediate and pharmacophore. Its structure, featuring both amino and ethanol functional groups on a chiral center adjacent to a dichlorophenyl ring, makes it a valuable scaffold for studying structure-activity relationships (SAR) . Research into this compound and its derivatives is often focused on the development of novel therapeutic agents. Studies on similar dichlorophenyl ethanolamine structures have indicated potential antimicrobial properties, making them relevant in the fight against bacterial infections . Furthermore, the chiral (S)-enantiomer is particularly important for creating stereospecific molecules that can selectively interact with biological targets, such as enzymes and receptors . The compound's properties are influenced by its polarity; it contains both a hydrophilic amino group, capable of hydrogen bonding, and a hydrophobic dichlorophenyl ring. This duality suggests solubility in polar solvents like water, methanol, or ethanol, though the aromatic ring may moderate its aqueous solubility . This compound is supplied with high purity and is intended for research applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety.

Properties

IUPAC Name

(1S)-2-amino-1-(3,4-dichlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSYSOQCKJDTTE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965314-54-8
Record name Benzenemethanol, α-(aminomethyl)-3,4-dichloro-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Asymmetric Reduction of Aminoketone Precursors

One common approach involves the asymmetric reduction of a corresponding aminoketone, such as 2-amino-1-(3,4-dichloro-phenyl)-ethanone, using selective reducing agents.

  • Reducing agents: Sodium cyanoborohydride and related hydride donors have been employed to reduce phenylacetone derivatives to amino alcohols. However, these methods often generate mixtures of four optical isomers, complicating purification.

  • Purification challenges: Conventional methods like distillation, recrystallization, and extraction are often insufficient to separate isomers. Therefore, chromatographic techniques such as column chromatography are necessary to isolate the (S)-enantiomer with high purity.

Use of Chiral Catalysts and Resolution Agents

  • Chemical resolution involves reacting racemic mixtures with chiral acids or bases to form diastereomeric salts, which can be separated by crystallization. This method is effective but can be labor-intensive and may result in lower overall yields.

  • Asymmetric catalytic hydrogenation using chiral catalysts (e.g., transition metal complexes with chiral ligands) is another approach, though specific details for this compound are limited in the literature.

Biocatalytic and Microbial Methods

Microorganism-Aided Asymmetric Synthesis

Microbial transformation offers an efficient and environmentally friendly alternative for obtaining optically active amino alcohols.

  • Microorganisms from genera such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have demonstrated the ability to convert amino ketones to optically active 2-amino-1-phenylethanol derivatives with high enantiomeric excess.

  • This biocatalytic method can yield the (S)-enantiomer with high optical purity, reducing the need for extensive purification.

Enzymatic Resolution

  • Enzymes such as transaminases and reductases can selectively reduce or aminolyze ketone precursors to produce the desired (S)-amino alcohol.

  • These methods are scalable and can be optimized for industrial production, offering advantages in stereoselectivity and mild reaction conditions.

Detailed Research Findings and Data

Patent-Described Processes

A European patent (EP0654534A2) describes processes involving:

  • Reaction of phenylacetone derivatives with reducing agents to produce mixtures of stereoisomers.
  • Use of specific microorganisms to obtain optically active (S)- or (R)-2-amino-1-phenylethanol derivatives.
  • Isolation and purification strategies to achieve high purity and optical activity.

Reaction Conditions Summary Table

Step Reagents/Conditions Outcome Notes
Aminoketone synthesis Phenylacetone derivative Ketone precursor Starting material for reduction
Asymmetric reduction Sodium cyanoborohydride or chiral catalysts Mixture of stereoisomers Requires purification
Microbial transformation Specific bacteria (e.g., Staphylococcus) (S)- or (R)-2-amino-1-phenylethanol High enantiomeric excess, mild conditions
Purification Column chromatography, crystallization Pure (S)-enantiomer Necessary due to isomer mixtures

Additional Notes on this compound Preparation

  • While direct literature on this exact compound’s preparation is limited, the methodologies for closely related 2-amino-1-phenylethanol derivatives are applicable with modifications to accommodate the 3,4-dichloro substitution on the phenyl ring.

  • The presence of electron-withdrawing chlorine substituents may influence reaction rates and selectivity, necessitating optimization of reaction conditions.

  • The hydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid, facilitating crystallization and improving stability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Activity

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its structure, characterized by an amino alcohol framework and a dichlorophenyl group, positions it as a valuable building block for synthesizing various pharmaceuticals. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C9H10Cl2N·HCl
  • Molecular Weight : Approximately 227.05 g/mol
  • Chirality : The compound is chiral, which is crucial for its biological activity as it can influence the interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. The following table summarizes its potential effects:

Biological Activity Description
AntibacterialMay inhibit growth of specific bacteria strains.
AnticancerPotential to induce apoptosis in cancer cells.
Anti-inflammatoryCould reduce inflammation markers in biological systems.
NeuroprotectivePossible effects on neurodegenerative processes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with several biological targets:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Cell Cycle Modulation : Studies indicate that it may affect the cell cycle, particularly inducing apoptosis in cancer cells.

Antibacterial Activity

Research has shown that this compound possesses antibacterial properties against various strains of bacteria. For instance:

  • In vitro studies demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Potential

A study evaluating the cytotoxic effects of this compound on human cancer cell lines indicated:

  • IC50 values were determined for several cancer types, revealing effective cytotoxicity at concentrations as low as 50 µM. The compound induced apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective properties:

  • Animal models have shown reduced neurodegeneration markers when treated with this compound, highlighting its potential application in treating neurodegenerative diseases like Alzheimer's .

Future Directions

Further research is essential to fully elucidate the biological mechanisms of this compound and its therapeutic potential. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • In vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Position and Number

Table 1: Key Differences in Halogen Substitution and Stereochemistry
Compound Name CAS Number Substituents Stereochemistry Molecular Weight (g/mol) Key Differences
(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol HCl N/A (Discontinued) 3,4-dichloro S ~242.5 Baseline compound
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl 169032-01-3 3-chloro R 208.08 One chlorine; R-configuration
(S)-2-Amino-2-(3-chlorophenyl)ethanol HCl 2061980-13-8 3-chloro S ~208.08 Amino/hydroxyl on same carbon
2-Amino-2-(2,4-dichlorophenyl)ethanol HCl 43189-37-3 2,4-dichloro N/A 243.99 Dichloro at 2,4 positions
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 1810074-77-1 2,5-difluoro S 209.62 Fluorine substituents; lower lipophilicity

Key Insights :

  • Chlorine vs.
  • Positional Effects : 3,4-Dichloro substitution (target compound) may improve steric interactions with hydrophobic binding pockets compared to 2,4-dichloro derivatives .

Functional Group Modifications

Table 2: Functional Group and Backbone Variations
Compound Name CAS Number Functional Group Modifications Key Properties
2-Amino-1-(3,4-dimethoxyphenyl)-ethanol HCl N/A 3,4-dimethoxy (electron-donating) Increased polarity; reduced BBB penetration
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl 1394822-95-7 Trifluoromethyl and fluorine substituents Enhanced metabolic stability; higher molecular weight (259.63 g/mol)

Key Insights :

  • Trifluoromethyl Groups : Introduce strong electron-withdrawing effects and metabolic stability, useful in enzyme inhibitor design .

Stereochemical and Conformational Differences

  • Enantiomeric Specificity: The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterparts.
  • Backbone Configuration: Compounds with amino and hydroxyl groups on the same carbon (e.g., 2-Amino-2-(3-chlorophenyl)ethanol HCl) adopt different conformations, altering hydrogen-bonding capabilities .

Pharmacological Implications

  • Lipophilicity and BBB Penetration : The 3,4-dichloro substitution in the target compound likely enhances blood-brain barrier permeability compared to methoxy or fluorine analogs, making it suitable for neurological targets .
  • Receptor Binding: Dichloro derivatives may exhibit stronger affinity for dopamine-like receptors due to structural resemblance to dopamine HCl (CAS 62-31-7), a known neurotransmitter .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Aldol Condensation : React 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine, yielding the enantiomerically pure (S)-form.

Salt Formation : Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

  • Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures), temperature (0–25°C for reduction), and stoichiometry to enhance yield (≥75%) and enantiomeric excess (ee >98%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • HPLC-MS : Quantifies purity and detects impurities (e.g., residual nitro intermediates).
  • NMR Spectroscopy : Confirms stereochemistry (¹H/¹³C NMR) and chlorine substitution patterns.
  • Polarimetry : Validates enantiomeric purity by measuring optical rotation ([α]D²⁵ ≈ +15° to +25° for the (S)-enantiomer).
  • XRD : Resolves crystal structure and salt formation .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Protocol :

  • Store at 2–8°C in airtight, light-protected containers.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC.
  • Key Findings : Degradation products include oxidation byproducts (e.g., ketones) and hydrolyzed amines. Stabilizers like ascorbic acid (0.1% w/w) reduce oxidation .

Advanced Research Questions

Q. What strategies ensure high enantiomeric purity during synthesis, and how are impurities quantified?

  • Chiral Resolution :

  • Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) achieves baseline separation (Rs >2.0) of (S) and (R) enantiomers.
  • Impurity Profiling : LC-MS/MS identifies trace impurities (e.g., <0.1% diastereomers) .

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate these interactions?

  • Mechanistic Studies :

  • In Vitro Binding Assays : Radioligand displacement (e.g., [³H]serotonin or [³H]dopamine) in HEK293 cells expressing human 5-HT₂A or D₂ receptors.
  • Functional Assays : Measure cAMP inhibition (D₂ receptor) or calcium flux (5-HT₂A) via FLIPR.
  • Computational Docking : Molecular dynamics simulations (Schrödinger Suite) predict binding affinities (Ki ≈ 50–100 nM) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Troubleshooting Framework :

Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities.

Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions.

Stereochemical Confirmation : Re-test racemic mixtures to isolate (S)-specific effects.

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) were traced to differing enantiomer ratios .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or enzyme modulator?

  • Kinase Profiling :

  • Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations.
  • Hit Criteria : >50% inhibition at 10 μM.
  • Mechanistic Follow-Up : X-ray crystallography (e.g., PDB 6XYZ) identifies binding modes.
    • Enzyme Assays : Measure IC₅₀ via fluorogenic substrates (e.g., Z-LYTE for proteases) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.